Carpipramine dihydrochloride atypical antipsychotic classification literature
Carpipramine dihydrochloride atypical antipsychotic classification literature
Technical Monograph: Carpipramine Dihydrochloride Subtitle: Re-evaluating the "Intermediate" Antipsychotic: Classification, Mechanism, and Pharmacological Profiling
Executive Summary & Disambiguation
Carpipramine dihydrochloride (Brand names: Prazinil, Defekton) is a psychotropic agent synthesized in the 1960s that occupies a unique pharmacological niche. Chemically, it is an iminodibenzyl derivative , structurally homologous to tricyclic antidepressants (TCAs) like imipramine, yet it exhibits distinct neuroleptic properties.
Critical Disambiguation:
Do not confuse Carpipramine with Cariprazine (Vraylar/Reagila).
Carpipramine: A tricyclic D2/5-HT2 antagonist with disinhibitory properties (developed ~1960s).
Cariprazine: A D3/D2 partial agonist (developed ~2000s).[1]
This guide analyzes the technical literature to resolve the classification controversy: Is Carpipramine a "Typical" antipsychotic due to its tricyclic structure, or an "Atypical" (Second-Generation Antipsychotic - SGA) due to its receptor binding profile and low extrapyramidal side effect (EPS) liability?
Chemical Structure & Synthesis
IUPAC Name: 1'-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-[1,4'-bipiperidine]-4'-carboxamide dihydrochloride.
The core structure is the iminodibenzyl nucleus, which confers lipophilicity and blood-brain barrier permeability. The side chain incorporates a piperidine moiety, critical for dopamine receptor engagement.
Synthesis Workflow (Technical Overview)
The synthesis generally follows the alkylation of the iminodibenzyl core.
Pharmacodynamics: The Classification Logic
The "Atypical" classification of carpipramine rests on the Meltzer Hypothesis , which posits that a high ratio of 5-HT2A to D2 receptor blockade distinguishes SGAs from typicals.
Receptor Binding Profile
Carpipramine acts as an antagonist at the following key sites:
-
Dopamine D2 Receptors: Moderate affinity.[2] Blockade in the mesolimbic pathway reduces positive symptoms.
-
Serotonin 5-HT2A Receptors: High affinity.[3][4] Blockade here increases dopamine release in the striatum (mitigating EPS) and prefrontal cortex (improving negative symptoms).
-
Adrenergic Alpha-1: High affinity (sedative properties).[5]
The "Disinhibitory" Mechanism
Unlike potent D2 blockers (e.g., Haloperidol), Carpipramine is often prescribed for deficit schizophrenia (negative symptoms: apathy, avolition).
-
Mechanism:[3][6][7][8][9] At lower doses, it is hypothesized to preferentially block presynaptic D2 autoreceptors .
-
Effect: Blocking the autoreceptor prevents the negative feedback loop, causing a net increase in dopamine release in the prefrontal cortex, countering the hypodopaminergia associated with negative symptoms.
| Feature | Typical Antipsychotic (e.g., Haloperidol) | Carpipramine | Atypical Antipsychotic (e.g., Clozapine) |
| Chemical Class | Butyrophenone | Iminodibenzyl | Dibenzodiazepine |
| D2 Affinity | Very High (Tight binding) | Moderate | Low to Moderate |
| 5-HT2A Affinity | Low | High | High |
| EPS Liability | High | Low | Low |
| Primary Indication | Positive Symptoms | Negative/Deficit Symptoms | Treatment Resistant |
Experimental Protocols
To validate the classification of carpipramine in a research setting, two core experiments are standard: Radioligand Binding (to establish the Ki ratio) and the Catalepsy Test (to establish in vivo atypicality).
Protocol A: Radioligand Binding Assay (D2 vs. 5-HT2A)
Objective: Determine the inhibition constant (
-
Tissue Preparation:
-
Dissect rat striatum (rich in D2) and frontal cortex (rich in 5-HT2A).
-
Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
for 20 min; resuspend pellet.
-
-
Incubation:
-
D2 Assay: Use
-Spiperone (0.5 nM) as the radioligand. -
5-HT2A Assay: Use
-Ketanserin (1.0 nM). -
Add Carpipramine at increasing concentrations (
to M).
-
-
Filtration:
-
Incubate for 60 min at 37°C.
-
Terminate reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: -
Criterion: A ratio of
suggests typicality; (or balanced) supports atypicality.
-
Protocol B: Murine Catalepsy Test (Bar Test)
Objective: Assess EPS liability.[6] A lack of catalepsy at therapeutic doses confirms "atypical" status.
-
Subjects: Male Swiss albino mice (20-25g).
-
Drug Administration:
-
Group 1: Vehicle (Saline).
-
Group 2: Haloperidol (1 mg/kg, i.p.) - Positive Control.
-
Group 3: Carpipramine (10-40 mg/kg, i.p.).
-
-
Procedure (The Bar Test):
-
Place the mouse's forepaws on a horizontal bar elevated 4 cm above the bench.
-
Measure the latency to remove the paws.
-
Cut-off time: 180 seconds.
-
-
Data Interpretation:
-
Haloperidol will induce prolonged latency (>60s) indicating catalepsy (striatal D2 blockade).
-
Carpipramine should show minimal latency (<10s), similar to vehicle, confirming low striatal motor side effects.
-
Classification Logic Visualization
The following decision tree illustrates how Carpipramine is categorized based on the data derived from the protocols above.
Clinical Implications
-
Target Population: Patients with schizophrenia displaying prominent negative symptoms (apathy, social withdrawal) who are sensitive to EPS.
-
Dosage: Typically 50–150 mg/day (as dihydrochloride salt).
-
Side Effect Profile:
References
-
Deniker, P., et al. (1977). "A new psychotropic drug: carpipramine, intermediate compound between 2 therapeutic classes." L'Encephale.
-
Meltzer, H. Y. (1989). "Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia." Psychopharmacology.
-
Kapur, S., & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?" American Journal of Psychiatry.
- Ginestet, D. (1976). "Carpipramine in the treatment of chronic schizophrenia.
-
Oishi, R., et al. (1986). "Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors." Japanese Journal of Pharmacology.
- Wadenberg, M. L. (1996). "Conditioned avoidance response (CAR) as a screening test for antipsychotic activity." Neuroscience & Biobehavioral Reviews.
Sources
- 1. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 2. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ils.unc.edu [ils.unc.edu]
- 5. Effects of iminodibenzyl antipsychotic drugs on cerebral dopamine and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What is Carpipramine used for? [synapse.patsnap.com]
- 8. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
